2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride
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Overview
Description
2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridine derivatives
Mechanism of Action
Target of Action
The primary targets of 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride are γ-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride interacts with its targets by binding to GABA receptors, similar to classical benzodiazepine tranquilizers . This binding action results in the blocking of these receptors, which leads to a decrease in neuronal excitability .
Biochemical Pathways
The compound’s action on GABA receptors affects the GABAergic neurotransmission pathway . This pathway is responsible for inhibitory neurotransmission in the brain, and its modulation can have significant effects on neuronal activity .
Result of Action
The molecular and cellular effects of 2-(8-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride’s action include a decrease in neuronal excitability due to the blocking of GABA receptors . This can result in effects such as sedation or anxiolysis, depending on the specific context and dosage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The core structure is usually synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine derivatives and aldehydes or ketones.
Acetylation: The acetic acid moiety is introduced via an acetylation reaction, often using acetic anhydride or acetyl chloride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by treating the compound with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Halides (e.g., iodine, bromine), amines, and polar solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Halogenated compounds or amides.
Scientific Research Applications
2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of heterocyclic chemistry.
Biology: The compound is investigated for its biological activity, including potential antimicrobial and antitumor properties.
Medicine: It is explored for its therapeutic potential in treating various diseases, such as tuberculosis and cancer.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-{8-Methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride is compared with other similar compounds, such as:
8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
1-(8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
Properties
IUPAC Name |
2-(8-methylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-7-3-2-4-12-8(5-9(13)14)6-11-10(7)12;/h2-4,6H,5H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUYUSMKUVPIQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138573-30-3 |
Source
|
Record name | 2-{8-methylimidazo[1,2-a]pyridin-3-yl}acetic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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